Product packaging for 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile(Cat. No.:CAS No. 159329-38-1)

1,4-Dioxaspiro[4.4]nonane-7-carbonitrile

Cat. No.: B586921
CAS No.: 159329-38-1
M. Wt: 153.181
InChI Key: AIGSEZMXORSNKO-UHFFFAOYSA-N
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Description

Significance of Spiroketal Scaffolds in Modern Synthetic Design

Spiroketals are a class of bicyclic organic compounds where two rings are joined by a single common atom, the spiro center, which is a quaternary carbon atom double-bonded to two oxygen atoms, each part of a separate ring. This unique structural motif imparts a three-dimensional and often rigid conformation to the molecule.

The significance of spiroketal scaffolds in modern synthetic design is multifaceted:

Presence in Natural Products: Spiroketals are found in a wide array of biologically active natural products, including insect pheromones, antibiotics, and marine toxins. The prevalence of this scaffold in nature has made it an attractive target for total synthesis.

Chiral Auxiliaries: The inherent chirality of many spiroketal systems allows them to be used as chiral auxiliaries, guiding the stereochemical outcome of chemical reactions.

Medicinal Chemistry: The rigid, three-dimensional nature of the spiroketal scaffold is highly desirable in drug design. It allows for a precise spatial arrangement of functional groups, which can lead to high-affinity and selective binding to biological targets.

The Nitrile Group as a Strategic Functional Handle in Organic Synthesis

The nitrile group, or cyano group (-C≡N), is a versatile functional group in organic synthesis. Its linear geometry and unique electronic properties make it a valuable precursor for a variety of other functional groups.

The strategic importance of the nitrile group includes:

Versatile Transformations: The nitrile group can be readily converted into a wide range of other functional groups, including:

Amines: Through reduction.

Carboxylic acids: Through hydrolysis.

Ketones: Through reaction with organometallic reagents.

Aldehydes: Through partial reduction.

Carbon-Carbon Bond Formation: The carbon atom of the nitrile group is electrophilic and can participate in a variety of carbon-carbon bond-forming reactions.

Intermediate in Multistep Syntheses: Due to its stability and diverse reactivity, the nitrile group is often introduced into a molecule as a key intermediate that can be elaborated upon in later synthetic steps.

Positioning of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile within Advanced Chemical Research

This compound, with its integration of a spiroketal scaffold and a nitrile functional group, is positioned as a valuable building block in advanced chemical research. Its CAS number is 159329-38-1. chemindex.com

This compound has been identified as a key intermediate in the synthesis of novel dopamine D3 receptor agonists. google.com A patent describes the synthesis of this compound as a step towards creating more complex molecules with potential therapeutic applications. google.com The synthesis involves the reaction of a precursor with ethylene (B1197577) glycol in the presence of an acid catalyst to form the spiroketal ring system. google.com

Furthermore, research into the synthesis of chiral 3-oxocycloalkanecarbonitriles has utilized a closely related structure, (2R,3R)-2,3-Diphenyl-1,4-dioxaspiro[4.4]nonane-7-carbonitrile. researchgate.netnih.govrsc.org This work highlights the utility of the spiroketal as a protecting group and a means of achieving stereochemical control, with the nitrile group serving as a key functional handle for further transformations. researchgate.netnih.govrsc.org

The research in these areas underscores the role of this compound and its derivatives as versatile intermediates for the construction of complex and biologically relevant molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B586921 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile CAS No. 159329-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGSEZMXORSNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702635
Record name 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159329-38-1
Record name 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.4]nonane-7-carbonitrile
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Synthetic Methodologies and Chemoenzymatic Approaches for 1,4 Dioxaspiro 4.4 Nonane 7 Carbonitrile

Classical and Contemporary Synthetic Routes to the 1,4-Dioxaspiro[4.4]nonane Core

The synthesis of the 1,4-Dioxaspiro[4.4]nonane framework, a key structural motif, is typically achieved through well-established reactions. The primary precursor for the target molecule is 3-Oxocyclopentanecarbonitrile, which provides the cyclopentane (B165970) ring and the pre-installed nitrile group. nih.gov

Ketalization is a fundamental and widely used method for the protection of ketone and aldehyde functional groups, and it is the key step in forming the 1,4-dioxaspiro[4.4]nonane structure. researchgate.net The reaction involves treating a ketone with a diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic ketal, also known as a 1,3-dioxolane. scielo.bryoutube.com

For the synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile, the precursor 3-Oxocyclopentanecarbonitrile is reacted with ethylene glycol. nih.govyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using a dehydrating agent. researchgate.netyoutube.com

Various acid catalysts can be employed, ranging from homogeneous acids like p-toluenesulfonic acid (p-TsOH) to solid acid catalysts such as sulfonated silica (B1680970) or dealuminated USY zeolites, which offer advantages like easier separation and recyclability. youtube.comresearchgate.net

Table 1: Typical Reaction Conditions for Ketalization
ReactantReagentCatalystConditionsProduct
3-OxocyclopentanecarbonitrileEthylene Glycolp-Toluenesulfonic acid (catalytic)Toluene, reflux with water removalThis compound
Cyclohexanone (example)Ethylene GlycolDealuminated USYBenzene, 40 min1,4-Dioxaspiro[4.5]decane

The introduction of the nitrile functional group is a crucial transformation in organic synthesis. organic-chemistry.org There are several established protocols for cyanation, which could be applied to a cyclopentanone (B42830) precursor before the ketalization step.

One common method is the nucleophilic addition of a cyanide anion to a carbonyl group, which forms a cyanohydrin. libretexts.orgchemguide.co.uk This reaction is typically performed by treating the ketone with hydrogen cyanide (HCN) or, more safely, by generating HCN in situ from sodium or potassium cyanide (NaCN or KCN) and a weak acid. shout.educationchemguide.co.uk The optimal pH for this reaction is typically around 4-5 to ensure the presence of both free cyanide ions for nucleophilic attack and sufficient protonation in the final step. chemguide.co.ukshout.education

Another powerful strategy is the nucleophilic substitution (SN2) reaction, where a suitable leaving group on the cyclopentane ring (e.g., a halide like bromide) is displaced by a cyanide salt, such as NaCN or KCN, in a polar aprotic solvent. chemguide.co.ukyoutube.com This method is effective for preparing nitriles from alkyl halides. youtube.com

Table 2: General Methods for Nitrile Introduction
MethodSubstrate TypeReagentsProduct Type
Cyanohydrin FormationAldehyde or KetoneNaCN/KCN, H₂SO₄ (catalytic)α-Hydroxynitrile
Nucleophilic SubstitutionAlkyl HalideNaCN/KCN, Ethanol (solvent)Alkyl Nitrile
Van Leusen ReactionKetoneTosylmethyl isocyanide (TosMIC)Nitrile (one-carbon homologation)

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single operation, thereby reducing the number of synthetic steps and purification procedures. mdpi.com While a specific MCR for this compound is not prominently documented, general MCR strategies for constructing heterocycles and nitriles can be considered.

For instance, a convergent approach could theoretically involve the reaction of a cyclopentanone derivative, ethylene glycol, and a cyanide source in a one-pot process. The Strecker reaction, a classic MCR, synthesizes α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. libretexts.org A variation of this could potentially be adapted. More modern approaches, such as transition-metal-catalyzed MCRs, could also be envisioned to assemble the spiroketal nitrile framework. mdpi.com For example, nitroalkanes have been used as versatile reagents in the synthesis of spiroketals through sequential Michael and Nef reactions. nih.gov

Advanced Synthetic Approaches to Enantiopure and Diastereopure this compound

Creating stereochemically pure versions of this compound requires asymmetric synthesis methodologies, as the molecule contains a chiral spiro center.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. nih.gov Strategies include the use of chiral catalysts, chiral reagents, or chiral auxiliaries. For spiroketals, methods often involve the asymmetric cyclization of a precursor dihydroxy ketone or the desymmetrization of a prochiral starting material. nih.govresearchgate.net

A powerful and widely used strategy in asymmetric synthesis is the use of a chiral auxiliary. numberanalytics.comsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed.

In the context of this compound, a prochiral starting material like 3-Oxocyclopentanecarbonitrile can be reacted with an enantiopure chiral diol. nih.gov This reaction generates a pair of diastereomeric spiroketals. Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as chromatography or crystallization. Once separated, the chiral diol auxiliary is cleaved under hydrolytic conditions, yielding the enantiomerically enriched spiroketone, which can then be re-ketalized with achiral ethylene glycol to give the final enantiopure target molecule. Alternatively, direct formation with a chiral diol can yield a diastereomerically enriched product directly.

Commonly used chiral diols include those derived from tartaric acid, mannitol, or axially chiral compounds like 1,1'-Bi-2-naphthol (BINOL). wikipedia.orgnih.govresearchgate.net

Table 3: Chiral Auxiliaries for Asymmetric Synthesis
Auxiliary TypeExampleApplication Principle
Chiral Diols(R,R)- or (S,S)-2,3-ButanediolForms diastereomeric ketals with prochiral ketones.
Axially Chiral Diols(R)- or (S)-BINOLCreates a rigid chiral environment for stereoselective reactions. wikipedia.orgnih.gov
Carbohydrate-derivedD-Mannitol derivativesReadily available from the chiral pool; used to create chiral oxazolidinones and other auxiliaries. researchgate.net

Asymmetric Synthesis Methodologies

Enantioselective Cyanide Additions

The synthesis of optically active cyanohydrins, such as this compound, from their corresponding ketone precursors is a pivotal transformation in organic chemistry. Achieving high enantioselectivity in the addition of a cyanide group is paramount. Modern approaches have moved beyond classical methods to embrace catalytic asymmetric reactions that offer both high efficiency and excellent stereocontrol.

Detailed research findings indicate that organocatalysis presents a powerful tool for this transformation. For instance, the use of chiral imidodiphosphorimidate (IDPi) catalysts has been shown to be highly effective in the enantioselective silylcyanation of various ketones. nih.gov This method operates on a principle akin to the "lock-and-key" model of enzymes, where the catalyst's highly confined structure and steric bias direct the incoming cyanide nucleophile to one face of the ketone, resulting in a preponderance of one enantiomer. nih.gov The reaction proceeds smoothly for a broad range of ketones, including those with heterocyclic substituents, and can even exhibit high diastereoselectivity in complex substrates like steroid derivatives. nih.gov

The general strategies for asymmetric cyanation encompass a variety of chiral promoters, including metal complexes and other organocatalysts, which facilitate the nucleophilic addition of cyanide to ketones and imines. researchgate.net Another advanced technique applicable to the synthesis of chiral molecules is dynamic kinetic resolution. In this approach, a racemic starting material is converted into a single, highly enriched enantiomer of the product. nih.gov For example, the asymmetric hydrogenation of related racemic α-aryl cyclohexanones using a chiral spiro ruthenium catalyst proceeds via dynamic kinetic resolution to afford functionalized chiral cyclohexanols with up to 99% enantiomeric excess (ee). nih.gov This principle of converting a racemic mixture entirely into one desired enantiomer represents a highly efficient strategy that could be adapted for the synthesis of this compound.

Crystallization-Induced Diastereomer Transformation (CIDT) for Chiral Resolution

Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds. While chromatographic methods are common, classical resolution through the crystallization of diastereomeric salts is a powerful technique, especially for large-scale production. Crystallization-Induced Diastereomer Transformation (CIDT) is an advanced form of this method that can theoretically convert a racemic mixture entirely into a single enantiomer.

The process involves reacting a racemate with a chiral resolving agent to form a pair of diastereomers. In solution, these diastereomers are typically in equilibrium. If one diastereomer is less soluble, it will crystallize out of the solution. According to Le Châtelier's principle, this removal of one diastereomer from the equilibrium will drive the transformation of the more soluble diastereomer into the less soluble one, which then also crystallizes. This continues until, ideally, the entire mixture has been converted to a single, solid diastereomer.

A practical example of a related principle is the resolution of (1-methyl-2-phenyl)-ethylamine using tartaric acid. gavinpublishers.com In this process, the diastereomeric salt is formed, and an unusually fast crystallization under kinetic control allows for the rapid separation of the desired diastereomer before the system reaches thermodynamic equilibrium. gavinpublishers.com The efficiency of such resolutions can be highly dependent on the crystallization time, highlighting the distinction between kinetic and thermodynamic control. gavinpublishers.com While the direct application of CIDT to this compound is not extensively documented in published literature, the principle of separating diastereomers through fractional crystallization is a well-established and valuable technique. nih.govgoogle.com

Catalytic Systems for Enhanced Stereocontrol in Spiroketal Synthesis

The formation of the spiroketal ring itself is a critical step where stereochemistry is defined. The challenge lies in controlling the creation of multiple stereogenic centers in a single operation. acs.org Transition-metal catalysis and organocatalysis have emerged as the most effective strategies for achieving high stereocontrol in spiroketalization reactions. acs.orgacs.orgumich.edu

Iridium-based catalysts have shown remarkable efficacy. A chiral Iridium–(P,olefin) complex, generated in situ, can catalyze the enantio- and diastereoselective spiroketalization of racemic starting materials under mild conditions. acs.org This method is versatile, allowing for the synthesis of a wide range of spiroketals with varying ring sizes and substituents, all with high enantio- and diastereocontrol. acs.org Nickel-catalyzed reactions have also been developed for the asymmetric assembly of spirocyclic scaffolds from simple, readily available starting materials, proceeding with excellent regio-, enantio-, and diastereoselectivity. acs.org

Organocatalysis provides a complementary, metal-free approach. Chiral squaramide catalysts derived from quinine, for example, can promote the efficient enantio- and diastereoselective spiroketalization of ketone precursors. acs.orgnih.gov These catalysts operate via in situ enol formation and can achieve complete atom economy. acs.orgnih.gov The development of novel chiral scaffolds, such as the C2-symmetric spiroketal-based ligand termed SPIROL, has further expanded the toolkit for asymmetric transition-metal catalysis, proving effective in iridium, palladium, and rhodium-catalyzed transformations. umich.edu

Catalytic SystemType of ReactionKey AdvantagesReference
Chiral Iridium–(P,olefin) ComplexEnantio- and Diastereoselective SpiroketalizationMild conditions, broad substrate scope, high stereoselectivity from racemic precursors. acs.org
Quinine-Derived SquaramideAsymmetric Organocatalytic SpiroketalizationMetal-free, complete atom economy, high enantio- and diastereoselectivity. acs.orgnih.gov
Chiral Nickel ComplexCascade Borrowing Hydrogen CyclizationExcellent regio-, enantio-, and diastereoselectivity from simple starting materials. acs.org
Palladium ComplexesSpiroketalization of AlkynediolsEffective for synthesis of steroid spiroketals; regioselectivity influenced by substrate. researchgate.net
SPIROL-based LigandsAsymmetric Transition-Metal Catalysis (Ir, Pd, Rh)New, easily accessible C2-symmetric scaffold, highly tunable for various reactions. umich.edu

Optimization of Reaction Parameters and Isolation Techniques

Solvent Effects and Reaction Kinetics in Spiroketalization

The choice of solvent can have a profound impact on the stereochemical outcome of a spiroketalization reaction, sometimes even dictating the catalytic mechanism. nih.gov Detailed mechanistic studies have revealed that a catalyst like scandium triflate (Sc(OTf)₃) can function as either a Lewis acid or a Brønsted acid depending on the solvent environment. nih.gov

In a solvent like tetrahydrofuran (B95107) (THF), the reaction may proceed under Lewis acid catalysis, leading to a kinetically controlled product. nih.gov Conversely, in a more non-polar solvent like dichloromethane (B109758) (CH₂Cl₂), the same catalyst can promote a Brønsted acid-catalyzed pathway, resulting in the thermodynamically favored spiroketal. nih.gov This solvent-dependent divergence allows for selective access to different stereoisomers from the same precursor. nih.govacs.org

Furthermore, specific solvent interactions, such as hydrogen bonding, can play a crucial catalytic role. nih.govillinois.edu In some systems, the presence of a protic co-solvent like methanol (B129727) (MeOH) is essential for the spirocyclization to occur, suggesting a mechanism involving hydrogen-bond catalysis. nih.gov Kinetic analysis is a vital tool to elucidate these complex relationships, helping to distinguish between different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2) and understand the role of inhibitors or co-catalysts in the reaction system. nih.gov The ratio of spiroketal isomers can also be influenced by the solvent used during the cyclization step. nih.gov

Temperature and Pressure Optimization for Yield and Selectivity

Optimizing reaction conditions such as temperature and pressure is a critical step in maximizing the yield and selectivity of a desired product. numberanalytics.com These parameters directly influence reaction kinetics, thermodynamics, and catalyst stability. numberanalytics.com

Temperature: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, for reactions involving multiple pathways leading to a desired product and undesired byproducts, the effect of temperature on selectivity depends on the relative activation energies of the competing reactions. youtube.com If the activation energy for the desired product formation is higher than that of the undesired pathway, increasing the temperature will favor the desired product. Conversely, if the desired reaction has a lower activation energy, lower temperatures will enhance selectivity. Temperature also affects catalyst stability, with higher temperatures potentially leading to catalyst degradation. numberanalytics.com

Pressure: For liquid-phase reactions, pressure typically has a minor effect on reaction rates unless there is a significant change in volume in the activation step. However, for reactions involving gaseous reactants or products, pressure is a key variable influencing concentrations and reaction equilibrium. numberanalytics.com High-pressure conditions can also be used to favor certain reaction pathways or to carry out transformations that are difficult under atmospheric pressure. nih.gov

For many complex syntheses, such as those involving series reactions where a desired intermediate can react further to form an unwanted product, the reaction time becomes the most critical variable for optimizing selectivity. youtube.com

ParameterEffect on ReactionOptimization Strategy for SelectivityReference
Temperature Affects reaction rate (kinetics) and equilibrium (thermodynamics). Impacts catalyst stability.Adjust temperature based on the relative activation energies of desired vs. undesired reaction pathways. numberanalytics.comyoutube.com
Pressure Primarily affects reactions with gaseous components or significant volume changes.Optimize to increase reactant concentration or shift equilibrium towards the product side. numberanalytics.comnih.gov
Solvent Can influence reaction mechanism, solubility of reactants, and stabilize transition states.Screen solvents to find one that favors the desired reaction pathway (e.g., kinetic vs. thermodynamic control). nih.gov
Reaction Time Crucial for series reactions where the desired product is an intermediate.Monitor reaction progress to stop at the point of maximum concentration of the desired product before it converts to byproducts. youtube.com

Advanced Purification Methods for Stereoisomers

The final step in obtaining a pure stereoisomer of this compound is the separation of the desired product from any remaining stereoisomers. Due to the identical physical properties of enantiomers and the often subtle differences between diastereomers, advanced chromatographic techniques are required. wvu.edu

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for this purpose. wvu.eduwikipedia.org The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. wikipedia.org The different stabilities of these complexes lead to different retention times, allowing for separation.

A variety of CSPs are commercially available, and method development often involves screening different columns and mobile phase compositions to find the optimal conditions for a specific separation. wikipedia.orgchromatographytoday.com Common classes of CSPs include:

Polysaccharide-based phases: These are among the most versatile and widely used CSPs, typically based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate). chromatographytoday.comresearchgate.net They are effective for a broad range of chiral compounds.

Cyclodextrin-based phases: These CSPs use cyclodextrins (cyclic oligosaccharides) as the chiral selector. wikipedia.orgdiva-portal.org Separation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. wikipedia.org

Pirkle-type phases: Also known as brush-type phases, these involve smaller chiral molecules covalently bonded to a silica support. libretexts.org They operate based on interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. wikipedia.orglibretexts.org

In some cases, an indirect approach is used where the mixture of enantiomers is first reacted with a chiral derivatizing agent to form a mixture of diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques like HPLC on silica gel. nih.gov

Purification MethodPrincipleCommon Stationary Phases / ReagentsReference
Chiral HPLC (Direct)Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Polysaccharide (amylose, cellulose), Cyclodextrin, Pirkle-type, Protein-based CSPs. wvu.eduwikipedia.orgchromatographytoday.comresearchgate.net
HPLC (Indirect)Chemical conversion of enantiomers into diastereomers, which are then separated on an achiral phase.Chiral derivatizing agents (e.g., camphorsultam), followed by silica gel chromatography. nih.govlibretexts.org
Fractional CrystallizationSeparation of diastereomeric salts based on differences in solubility.Chiral resolving agents (e.g., tartaric acid). gavinpublishers.comnih.govgoogle.com

Chemical Reactivity, Mechanistic Investigations, and Transformational Chemistry of 1,4 Dioxaspiro 4.4 Nonane 7 Carbonitrile

Reactivity of the Nitrile Functionality within the Spiro System

The nitrile group (C≡N) in 1,4-dioxaspiro[4.4]nonane-7-carbonitrile is a versatile functional handle that can be converted into several other nitrogen-containing groups. Its reactivity is influenced by the electronic properties of the carbon-nitrogen triple bond and the steric environment imposed by the spirocyclic system. numberanalytics.comlibretexts.org

Conversion to Carboxamides and Other Nitrogenous Compounds

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.ukorganicchemistrytutor.com The reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. organicchemistrytutor.comchemistrysteps.com This leads to the formation of a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org

In basic hydrolysis, a strong nucleophile such as hydroxide (B78521) directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com This process can often be controlled to selectively yield the carboxamide intermediate, particularly under milder reaction conditions. organicchemistrytutor.com More vigorous conditions, such as higher temperatures and prolonged reaction times, tend to favor the formation of the carboxylate salt. organicchemistrytutor.com

Table 1: General Conditions for Nitrile Hydrolysis
Reaction TypeReagentsIntermediate ProductFinal ProductKey Considerations
Acid-Catalyzed HydrolysisDilute acid (e.g., HCl, H₂SO₄), HeatAmideCarboxylic AcidReaction often proceeds to the carboxylic acid. chemguide.co.ukorganicchemistrytutor.com
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH, KOH), HeatCarboxamideCarboxylate SaltAmide can be isolated under mild conditions. organicchemistrytutor.com Stronger conditions lead to the carboxylate. organicchemistrytutor.com

Reduction and Oxidation Pathways of the Nitrile Group

The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. studymind.co.ukwikipedia.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.ukwikipedia.orgchemguide.co.uk It is often the preferred industrial method due to its cost-effectiveness compared to hydride reagents. studymind.co.uk

The oxidation of aliphatic nitriles is a less common transformation but can be achieved under specific conditions. For instance, the oxidation of primary amines, which can be derived from nitriles, can lead back to nitriles or other oxidation products like aldehydes and carboxylic acids depending on the oxidant and reaction conditions. nih.gov

Table 2: Common Reduction Methods for Nitriles
MethodReagentsProductNotes
Hydride Reduction1. LiAlH₄ in dry ether 2. H₂O or dilute acid workupPrimary Amine (R-CH₂NH₂)A strong, non-selective reducing agent. chemguide.co.ukchemistrysteps.com
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Ni, Pd, Pt)Primary Amine (R-CH₂NH₂)Industrially preferred method. studymind.co.uk
DIBAL-H Reduction1. DIBAL-H 2. Aqueous workupAldehyde (R-CHO)A milder reducing agent that allows for partial reduction to the aldehyde. chemistrysteps.com

Nucleophilic and Electrophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org A prominent example of this reactivity is the reaction with Grignard reagents.

The addition of a Grignard reagent (R-MgX) to a nitrile, followed by aqueous workup, yields a ketone. masterorganicchemistry.comopenstax.org The reaction proceeds through the formation of an intermediate imine anion, which is then hydrolyzed to the corresponding ketone. libretexts.orgmasterorganicchemistry.com This reaction is a valuable tool for carbon-carbon bond formation. The reactivity can be influenced by steric hindrance around the nitrile group and the nature of the Grignard reagent. masterorganicchemistry.com The use of catalysts like copper(I) salts can enhance the efficiency of this reaction, especially with sterically demanding substrates. masterorganicchemistry.com

Chemical Transformations of the 1,4-Dioxaspiroketal Moiety

The 1,4-dioxaspiroketal group in this compound serves as a protecting group for a ketone functionality. Its stability and selective removal are key aspects of its chemistry. wikipedia.org

Selective Ketal Deprotection and Regeneration of Carbonyl Functionality

The 1,4-dioxolane ring, which constitutes the spiroketal in this molecule, is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. scielo.brresearchgate.net This acid-catalyzed hydrolysis regenerates the parent carbonyl compound and the diol used for its formation. researchgate.net

The mechanism of acid-catalyzed deprotection involves the protonation of one of the ketal oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. researchgate.net Subsequent attack by water and elimination of the diol yields the ketone. A study on the preparation of chiral 3-oxocycloalkanecarbonitriles demonstrated the deprotection of a related spiroketal, (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.4]nonane-7-carbonitrile, to yield 3-oxocyclopentanecarbonitrile. rsc.org This transformation highlights the utility of the dioxaspiroketal as a protective group that can be removed to unmask the ketone functionality. rsc.org

Table 3: Conditions for Ketal Deprotection
Reagent/ConditionProductNotes
Aqueous Acid (e.g., HCl, H₂SO₄)Ketone + DiolStandard method for deprotection. researchgate.net
Lewis Acids (e.g., Er(OTf)₃, Ce(OTf)₃) in wet solventKetone + DiolAllows for chemoselective deprotection under mild, nearly neutral conditions. organic-chemistry.org
Transacetalization (e.g., Acetone, acid catalyst)Ketone + New KetalA non-aqueous method for deprotection. acs.org

Ring-Opening Reactions and Rearrangements

Spiroketals can undergo ring-opening reactions under certain conditions, often promoted by Lewis or Brønsted acids. nih.govacs.org These reactions can lead to the formation of enol ethers or other rearranged products. For example, the treatment of spiroketals with acid additives can permit ring opening and halogenation to produce ω-iodo enol ethers. nih.govacs.org

Furthermore, spiroketal systems can be subject to rearrangements. Acid-catalyzed rearrangements of spiroketal enol ethers have been shown to yield cyclopentenone-derived oxabicyclic compounds. rsc.org While specific studies on the ring-opening and rearrangement of this compound itself are not extensively documented, the general reactivity patterns of spiroketals suggest that such transformations are plausible under appropriate conditions.

Functionalization and Modification of the Spirocyclic System

The functionalization of the 1,4-dioxaspiro[4.4]nonane framework, particularly at the 7-position bearing the carbonitrile group, is a key aspect of its synthetic utility. While direct functionalization of the carbonitrile itself is a plausible pathway, transformations often involve its precursor, methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate. This ester serves as a versatile handle for introducing a variety of functional groups.

Common transformations would logically include the hydrolysis of the nitrile or ester to the corresponding carboxylic acid, which can then be further derivatized. Reduction of the nitrile or ester would yield the corresponding amine or alcohol, respectively, opening up another avenue for modification. For instance, a related compound, methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate, can undergo oxidation to form the corresponding carboxylic acid or ketone, and reduction reactions can convert the ester group to an alcohol.

The spirocyclic system itself can be modified through reactions that target the cyclopentane (B165970) ring. However, the stability of the 1,4-dioxolane ring under various reaction conditions is a critical consideration.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes.

Mechanistic Pathways of Ketal Formation and Cleavage

The formation of the 1,4-dioxaspiro[4.4]nonane core is a classic example of ketalization. This reaction typically involves the acid-catalyzed reaction of a 1,2-diol with a ketone. In the context of synthesizing derivatives of this spirocycle, such as those from oleic acid, a montmorillonite (B579905) KSF catalyst has been employed. uni.lu The mechanism proceeds via protonation of the ketone carbonyl group, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent proton transfer and elimination of water, followed by intramolecular cyclization by the second hydroxyl group, yields the spiroketal.

The cleavage of the ketal, the reverse reaction, is also acid-catalyzed. This process is fundamental to deprotection strategies in multi-step syntheses, allowing for the regeneration of the ketone and diol functionalities. The stability of the ketal is pH-dependent, being generally stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions.

Identification of Transition States and Energetic Profiles

Role of Catalysis in Reaction Mechanism Modulation

Catalysis plays a pivotal role in modulating the reaction mechanisms and improving the efficiency of transformations involving the 1,4-dioxaspiro[4.4]nonane system. As mentioned, acid catalysts such as p-toluenesulfonic acid and solid acid catalysts like montmorillonite KSF are instrumental in the formation of the spiroketal ring. uni.lu

In the broader context of related spiro compounds, transition metal catalysis, particularly with gold(I) complexes, has been shown to be highly effective for the synthesis of spirobislactones. These catalysts activate alkyne functionalities, facilitating intramolecular cyclization reactions. The choice of catalyst and ligands can significantly influence the reaction pathway and the stereochemical outcome.

Stereochemical Implications in Reactivity and Transformations

The spirocyclic nature of this compound introduces elements of stereochemistry that are of paramount importance in its reactivity and subsequent transformations.

Diastereoselectivity and Enantioselectivity in Subsequent Reactions

The presence of a chiral center at the spiro-carbon and potentially at the C7 position (depending on substitution) means that reactions on this scaffold can proceed with diastereoselectivity or enantioselectivity. For example, the reduction of a ketone at a different position on a related spirocycle can lead to the formation of diastereomeric alcohols, with the facial selectivity of the attack being influenced by the steric hindrance imposed by the spirocyclic framework.

In the synthesis of related chiral spiro compounds, the use of chiral catalysts can induce high levels of enantioselectivity. For instance, chiral gold(I) complexes have been successfully employed for the asymmetric synthesis of spirobislactones. This highlights the potential for developing stereoselective transformations of this compound and its derivatives, which is a critical aspect for applications in areas such as medicinal chemistry and materials science.

Advanced Structural Characterization and Stereochemical Assignment Methodologies

Advanced Vibrational Spectroscopy for Conformational Insights (e.g., Raman, FTIR for specific bond environments)

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the advanced vibrational spectroscopic analysis of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile . While Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for elucidating the conformational and structural details of molecules, dedicated studies applying these methods to this particular compound are not presently available in published research.

The complementary nature of FTIR and Raman spectroscopy would be particularly advantageous. thermofisher.comspectroscopyonline.commdpi.com FTIR spectroscopy is sensitive to vibrations that induce a change in the dipole moment of the molecule, while Raman spectroscopy detects vibrations that cause a change in the polarizability. thermofisher.com Therefore, a combined analysis would offer a more complete vibrational profile. For example, the symmetric vibrations of the spirocyclic core might be more prominent in the Raman spectrum, whereas asymmetric stretches and bends would likely be stronger in the FTIR spectrum.

Although direct experimental data for This compound is lacking, the general principles of conformational analysis of cyclic and spirocyclic systems using vibrational spectroscopy are well-established. Researchers often use computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational spectra of different possible conformers. By comparing these calculated spectra with experimental data, it is possible to assign observed spectral features to specific conformational states and to estimate their relative populations.

Given the absence of specific research, the following table is a hypothetical representation of the type of data that could be generated from such a study. The vibrational frequencies and their assignments are based on known ranges for similar functional groups and structural motifs.

Vibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)Notes
C≡N Stretch2260-22402260-2240The position can be sensitive to the electronic environment and conformation.
C-H Stretch (Aliphatic)2990-28502990-2850Multiple bands corresponding to symmetric and asymmetric stretches.
C-O-C Stretch (Spiroketal)1150-10501150-1050Often strong in the IR spectrum; multiple bands are expected due to the two rings.
C-C Stretch1200-8001200-800Typically weak to medium intensity; can be conformationally sensitive.
Ring DeformationBelow 800Below 800Complex region with multiple overlapping bands.

Computational Chemistry and Theoretical Studies on 1,4 Dioxaspiro 4.4 Nonane 7 Carbonitrile

Quantum Mechanical Studies of Electronic Structure and Reactivity

No quantum mechanical studies specifically focused on the electronic structure and reactivity of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile have been found. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock calculations to determine molecular orbitals, electron density distribution, and to predict sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Geometries and Energetics

There are no published DFT calculations that report the optimized geometry, bond lengths, bond angles, or energetic properties of this compound. DFT studies on other heterocyclic compounds have been used to investigate their structures and energetic properties, but this specific molecule remains uncharacterized by these methods. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

A search for molecular dynamics (MD) simulations of this compound yielded no results. MD simulations are instrumental in exploring the conformational landscape of flexible molecules and understanding the influence of solvent on their behavior. rsc.org While MD has been applied to other spiro compounds, the conformational dynamics of this nitrile derivative are yet to be investigated. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition State Geometries

No computational studies on the reaction mechanisms involving this compound, nor any analysis of its potential transition state geometries in chemical reactions, are available in the current body of scientific literature.

Prediction of Stereoselectivity and Diastereomeric Ratios

There are no theoretical predictions regarding the stereoselectivity or diastereomeric ratios for the formation of this compound. Computational methods are often employed to predict the stereochemical outcomes of reactions leading to chiral molecules like this spiroketal. acs.orgnih.gov

Analysis of Intermolecular Interactions and Crystal Lattice Energy

No studies on the intermolecular interactions or calculations of the crystal lattice energy for this compound have been published. This type of analysis is fundamental for understanding the solid-state properties of a compound.

Strategic Applications As a Building Block in Complex Organic Molecule Synthesis

Design and Synthesis of Chiral Scaffolds Utilizing the Spiroketal Nitrile Core

The synthesis of chiral scaffolds is crucial for the development of new therapeutic agents and catalysts. Spiroketals, in particular, are important structural motifs found in numerous natural products and bioactive molecules. rsc.orgrsc.org The synthesis of enantiomerically pure spiroketals is an active area of research, with various strategies being developed, including tandem reactions. figshare.com The nitrile group can also be a useful handle in the synthesis of chiral molecules, for instance, through chemoenzymatic processes that can create chiral carboxylic acids. researchgate.net

Despite the potential, there are no specific examples in the literature detailing the design and synthesis of chiral scaffolds derived directly from 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile. The development of such scaffolds would likely involve stereoselective reactions targeting either the spiroketal core or transformations of the nitrile group.

Intermediacy in the Total Synthesis of Natural Products and Analogues

Spiroketals are a common feature in a wide array of natural products, including polyketide antibiotics, marine toxins, and insect pheromones. rsc.orgnih.govillinois.edu Consequently, the synthesis of spiroketal-containing fragments is a key step in the total synthesis of these complex molecules. nih.gov Libraries of natural-product-like spiroketals have been synthesized and screened for potential therapeutic applications, for instance, as agents against B-cell chronic lymphocytic leukaemia. nih.gov

The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines and carboxylic acids, which are common in natural products. libretexts.orgchadsprep.com However, a search of the literature did not yield any instances where this compound has been used as an intermediate in the total synthesis of a natural product or its analogues.

Development of New Synthetic Pathways for Fine Chemicals

The development of novel synthetic routes to fine chemicals often relies on the use of versatile and readily available building blocks. Nitriles are important precursors in the synthesis of a wide range of chemicals, including carboxylic acids, amides, and amines. nih.gov The synthesis of nitriles themselves can be achieved through various methods, including the oxidation of alcohols and the dehydration of amides. organic-chemistry.org Spirocyclic compounds, in general, are considered advanced building blocks for medicinal chemistry. enamine.net A related compound, 1,6-Dioxaspiro[4.4]nonane-2,7-dione, has been explored as a building block for functional polymers and other small molecules. sigmaaldrich.comwikipedia.org

There is no specific information available on the use of this compound for the development of new synthetic pathways for fine chemicals.

Exploitation of the Spiroketal and Nitrile Functionalities in Tandem Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, are a powerful tool for increasing synthetic efficiency. The nitrile group can participate in tandem radical cyclization reactions to form spirocyclic systems. documentsdelivered.com Furthermore, transition-metal-catalyzed cascade reactions involving the addition of boronic acids to nitriles have been developed to construct various carbo- and heterocyclic systems. nih.gov Cycloaddition reactions involving nitriles are also an efficient method for synthesizing nitrogen-containing heterocycles. mdpi.com

While the concept of tandem reactions involving spiroketals and nitriles is synthetically intriguing, there are no documented examples of such reactions specifically utilizing this compound. Such a reaction might involve, for example, a transformation of the nitrile group that triggers a reaction at the spiroketal center, or vice versa.

Emerging Research Directions and Unexplored Potential of 1,4 Dioxaspiro 4.4 Nonane 7 Carbonitrile

Exploration of Novel Asymmetric Catalytic Synthesis Pathways

The development of efficient and stereoselective methods for the synthesis of chiral spirocyclic compounds is a significant endeavor in modern organic chemistry. For 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile, the creation of enantiomerically pure forms is paramount for potential applications in pharmaceuticals and materials science. Future research is anticipated to focus on novel asymmetric catalytic pathways to achieve this.

Organocatalysis, employing small chiral organic molecules, offers a powerful platform for the enantioselective synthesis of complex structures. A prospective approach for this compound could involve a cascade Michael-Michael-aldol reaction, which has been successfully utilized for the synthesis of other spirooxindole derivatives in good yields and high stereoselectivity rsc.org. Transition-metal catalysis also presents a viable strategy, with chiral ligands playing a crucial role in inducing asymmetry researchgate.net. The exploration of various metal-ligand combinations will be essential to optimize both yield and enantiomeric excess.

Table 1: Potential Asymmetric Catalytic Strategies for this compound

Catalytic SystemPotential Reaction TypeKey Advantages
Chiral Phosphoric AcidsAsymmetric Michael AdditionHigh enantioselectivity, operational simplicity.
Proline DerivativesAsymmetric Aldol or Mannich ReactionsReadily available catalysts, mild reaction conditions.
Chiral Rhodium ComplexesAsymmetric Hydrogenation/CyclizationHigh turnover numbers, excellent stereocontrol.
Chiral Palladium ComplexesAsymmetric Allylic AlkylationVersatility in substrate scope.

Investigation of Unconventional Reactivity and Skeletal Rearrangements

The nitrile group in this compound is a versatile functional handle that can undergo a wide array of transformations. libretexts.orgchemistrysteps.comresearchgate.net While standard nitrile reactions such as hydrolysis to carboxylic acids or reduction to amines are expected, there is significant potential for exploring unconventional reactivity. libretexts.orgchemistrysteps.com The electrophilic nature of the nitrile carbon allows for nucleophilic attack, which can be exploited to construct more complex molecular architectures. libretexts.orgyoutube.com

Furthermore, the spirocyclic framework of the molecule may predispose it to unique skeletal rearrangements under specific reaction conditions. Skeletal rearrangements are powerful tools in organic synthesis for accessing complex and often hard-to-reach molecular scaffolds. cambridgescholars.comresearchgate.net The application of acidic or thermal conditions, or the use of transition metal catalysts, could induce novel rearrangements of the dioxaspiro[4.4]nonane core, leading to the formation of diverse heterocyclic systems. Investigating these transformations could unveil new synthetic pathways and provide access to novel compound libraries. A base-controlled selective skeletal rearrangement has been demonstrated for hexahydro-4H-indol-4-ones, suggesting the potential for similar transformations in related spirocyclic systems nih.gov.

High-Throughput Screening for Novel Synthetic Transformations

High-throughput screening (HTS) methodologies can significantly accelerate the discovery of novel reactions and optimal conditions for the transformation of this compound. HTS allows for the rapid evaluation of a large number of catalysts, solvents, and other reaction parameters to identify conditions that promote desired reactivity.

For instance, HTS can be employed to discover new catalysts for the hydration of the nitrile group to an amide or its hydrolysis to a carboxylic acid. nih.govresearchgate.netnih.gov Colorimetric assays, which detect pH changes or the formation of specific products, are particularly well-suited for HTS applications in this context. nih.govresearchgate.net By screening a diverse library of potential catalysts, including enzymes like nitrile hydratases and nitrilases, novel and efficient synthetic transformations can be identified. nih.govresearchgate.netnih.gov

Table 2: Illustrative High-Throughput Screening Cascade for this compound

Screening StageObjectiveMethodologyPotential Outcomes
Primary Screen Identify catalysts for nitrile conversion.Colorimetric assay in microtiter plates.Identification of "hit" catalysts showing activity.
Secondary Screen Quantify catalyst performance and substrate scope.LC-MS or GC-MS analysis.Ranking of catalysts based on conversion and selectivity.
Tertiary Screen Optimize reaction conditions for lead catalysts.Design of Experiments (DoE) approach.Optimized protocols for novel synthetic transformations.

Advanced Computational Chemistry for Predictive Synthesis Design

Computational chemistry and theoretical calculations are becoming indispensable tools in modern synthetic chemistry for predicting reactivity and guiding experimental design. Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure and reactivity of this compound. nih.gov

By modeling reaction pathways and calculating activation energies, computational studies can predict the feasibility of proposed synthetic transformations and help in the rational design of catalysts. nih.gov For example, DFT calculations can be used to understand the mechanism of potential skeletal rearrangements or to predict the stereochemical outcome of asymmetric catalytic reactions. This predictive power can save significant experimental effort by focusing on the most promising synthetic routes.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. spirochem.com The integration of the synthesis and transformation of this compound into continuous flow processes represents a significant area of future research. researchgate.netnih.govmdpi.com

Continuous-flow protocols have been successfully developed for the preparation of various organic nitriles from carboxylic acids or through the oxidative dehydrogenation of amines. nih.govdtu.dksemanticscholar.org Similar strategies could be adapted for the synthesis of this compound. Furthermore, subsequent transformations of the nitrile group can also be performed in a flow regime. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. spirochem.com This approach is particularly valuable for process research and development, enabling more efficient and environmentally friendly production methods. spirochem.com

Q & A

Advanced Research Question

  • Reaction Exotherms : Large-scale cyclization reactions may generate excessive heat, leading to side reactions. Use flow chemistry or controlled batch reactors to manage temperature .
  • Purification Bottlenecks : Scale-up often reduces chromatographic efficiency. Switch to fractional distillation or crystallization with optimized solvent ratios .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ≤5000 ppm for ethanol). Analytical validations via GC-MS or ICP-OES are critical .

How do steric and electronic factors in the spirocyclic framework affect regioselectivity in derivatization reactions?

Advanced Research Question
The rigid spiro structure imposes steric constraints, favoring reactions at less hindered sites. For example:

  • Nitrile Functionalization : Electrophilic additions (e.g., Grignard reactions) occur preferentially at the nitrile group due to its electron-deficient nature, while nucleophilic attacks are sterically hindered by the dioxolane ring .
  • Ring-Opening Reactions : Acidic conditions may cleave the dioxolane ring at specific positions, influenced by substituent electronegativity (e.g., electron-withdrawing groups stabilize transition states) .

What analytical workflows are recommended for resolving discrepancies in melting point or solubility data across literature sources?

Basic Research Question

  • DSC Analysis : Determine exact melting points and detect polymorphs (e.g., enantiotropic transitions) .
  • Solubility Screening : Use standardized solvent systems (e.g., buffered aqueous solutions at pH 7.4) and shake-flask methods with HPLC quantification .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 1,4-Dioxaspiro[4.5]decane derivatives) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.